molecular formula C15H20ClN3O3 B14621577 1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid CAS No. 59666-62-5

1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid

Cat. No.: B14621577
CAS No.: 59666-62-5
M. Wt: 325.79 g/mol
InChI Key: LXXMVXLBPABMSU-UHFFFAOYSA-N
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Description

1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a chlorophenyl and methylpentyl substituent, along with nitric acid. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other imidazole derivatives.

Properties

CAS No.

59666-62-5

Molecular Formula

C15H20ClN3O3

Molecular Weight

325.79 g/mol

IUPAC Name

1-[2-(2-chlorophenyl)-4-methylpentyl]imidazole;nitric acid

InChI

InChI=1S/C15H19ClN2.HNO3/c1-12(2)9-13(10-18-8-7-17-11-18)14-5-3-4-6-15(14)16;2-1(3)4/h3-8,11-13H,9-10H2,1-2H3;(H,2,3,4)

InChI Key

LXXMVXLBPABMSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CN1C=CN=C1)C2=CC=CC=C2Cl.[N+](=O)(O)[O-]

Origin of Product

United States

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